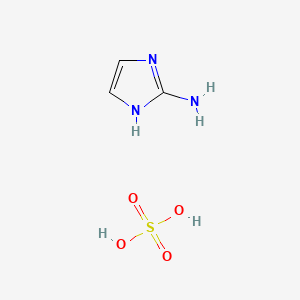

2-Aminoimidazole sulfate

Description

Properties

IUPAC Name |

1H-imidazol-2-amine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3.H2O4S/c4-3-5-1-2-6-3;1-5(2,3)4/h1-2H,(H3,4,5,6);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUJVEZIEALICS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1450-93-7 | |

| Details | Compound: 1H-Imidazol-2-amine, sulfate (2:1) | |

| Record name | 1H-Imidazol-2-amine, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1450-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10932469 | |

| Record name | Sulfuric acid--1,3-dihydro-2H-imidazol-2-imine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42383-61-9, 1450-93-7 | |

| Record name | 2-Aminoimidazole sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42383-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-amino-1H-imidazole) sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazol-2-ylamine sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042383619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1450-93-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfuric acid--1,3-dihydro-2H-imidazol-2-imine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imidazol-2-ylamine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Aminoimidazole Sulfate and Its Derivatives

Conventional and Established Synthetic Routes

Established methods for synthesizing the 2-aminoimidazole core often involve the construction of the imidazole (B134444) ring from acyclic precursors through condensation and cyclization reactions.

Condensation reactions are a cornerstone for the synthesis of substituted imidazoles, allowing for the assembly of the heterocyclic ring from simpler components.

A widely employed method for synthesizing 2,4,5-trisubstituted imidazoles is the three-component condensation of a 1,2-diketone, an aldehyde, and ammonium (B1175870) acetate (B1210297). niscpr.res.indergipark.org.tr In this reaction, ammonium acetate serves as the nitrogen source for the imidazole ring. The reaction is typically carried out in the presence of a protic acid, such as glacial acetic acid, under reflux conditions. niscpr.res.inniscpr.res.in Various catalysts, including boric acid (H₃BO₃) or nickel sulfate (B86663) (NiSO₄·7H₂O), can also be used to facilitate the condensation, sometimes under solvent-free conditions. dergipark.org.tr This approach offers a versatile pathway to a wide array of imidazole derivatives by varying the diketone and aldehyde components. dergipark.org.tr

For instance, the reaction of benzil (B1666583) (a 1,2-diketone), a substituted benzaldehyde, and ammonium acetate yields the corresponding 2,4,5-triphenyl-imidazole derivative. dergipark.org.tr The use of different catalysts can influence reaction efficiency and conditions, with some methods allowing for catalyst recycling. dergipark.org.tr

Table 1: Synthesis of Trisubstituted Imidazoles via Condensation of Benzil, Aldehydes, and Ammonium Acetate This table is interactive. Click on the headers to sort.

| Aldehyde | Catalyst | Conditions | Yield (%) |

| Benzaldehyde | H₃BO₃ | Solvent-free, 130°C | 94 |

| 4-Chlorobenzaldehyde | H₃BO₃ | Solvent-free, 130°C | 96 |

| 4-Methylbenzaldehyde | H₃BO₃ | Solvent-free, 130°C | 92 |

| 4-Methoxybenzaldehyde | H₃BO₃ | Solvent-free, 130°C | 95 |

| Benzaldehyde | NiSO₄·7H₂O | Ethanol, Reflux | 92 |

| 4-Chlorobenzaldehyde | NiSO₄·7H₂O | Ethanol, Reflux | 95 |

| 4-Methylbenzaldehyde | NiSO₄·7H₂O | Ethanol, Reflux | 90 |

| 4-Methoxybenzaldehyde | NiSO₄·7H₂O | Ethanol, Reflux | 93 |

| Data sourced from DergiPark. dergipark.org.tr |

The reaction between α-halo carbonyl compounds and thioureas or thioamides represents a classical and effective route to 2-aminothiazoles, which are structurally related to 2-aminoimidazoles. niscpr.res.inmdpi.com However, this general principle of cyclocondensation is also applicable to the synthesis of imidazole derivatives. For example, reacting α-haloketones with guanidine (B92328) derivatives (which can be considered nitrogen analogs of thiourea) in a heterocyclodehydration process yields 2-aminoimidazoles. mdpi.com

This method often requires the use of volatile and toxic organic solvents and an inert atmosphere. mdpi.com More recent advancements have focused on using "green" solvents, such as deep eutectic solvents (DES), like a mixture of choline (B1196258) chloride and urea (B33335). mdpi.com This approach not only provides a more environmentally friendly pathway but can also significantly reduce reaction times and simplify product isolation. mdpi.com For example, the reaction of α-chloroketones with guanidine derivatives in a choline chloride-urea DES can be completed in 4-6 hours, compared to 10-12 hours in conventional solvents. mdpi.com

An efficient synthetic route to 1,5-disubstituted 2-aminoimidazoles has been developed utilizing readily available amino acids and aldehydes. nih.gov This method provides a facile pathway to a library of analogues. nih.gov Another related process involves the reaction of α-(primary or secondary) amino-ketones or α-(secondary) amino aldehydes with cyanamide (B42294). google.com This reaction is typically performed in water at a pH between 4 and 7 and a temperature of 70 to 100°C, producing 2-aminoimidazole derivatives in high yields. google.com This method is noted as a general process for preparing these compounds without the significant formation of side products that would require difficult purification. google.com

A particularly efficient and environmentally conscious method for the preparation of the parent 2-aminoimidazole involves the reaction of O-methyl-iso-urea sulfate with 2-aminoacetaldehyde-acetals, such as 2-aminoacetaldehyde (B1595654) dimethyl acetal (B89532). chemicalbook.comresearchgate.netacs.org This synthesis is attractive for large-scale production because it starts from inexpensive commodities and avoids many of the technical and environmental issues associated with traditional methods. researchgate.netacs.org

The process involves two main stages. First, 2-aminoacetaldehyde dimethyl acetal is reacted with O-methyl-iso-urea hemisulfate in water. chemicalbook.com The mixture is initially stirred at room temperature and then heated to around 50°C. chemicalbook.com In the second stage, a strong acid, such as concentrated hydrochloric acid, is added, and the mixture is heated to a higher temperature (e.g., 90°C) for several hours to effect cyclization. chemicalbook.com The final product, 2-aminoimidazole, is typically isolated as its hemisulfate salt by crystallization, with reported yields around 75%. chemicalbook.com

Table 2: Two-Step Synthesis of 2-amino-1H-imidazole hemisulfate This table is interactive. Click on the headers to sort.

| Step | Reactants | Solvent | Temperature | Duration | Outcome |

| 1 | 2-Aminoacetaldehyde dimethyl acetal, O-methylisourea hemisulfate | Water | 50°C | 5 hours | Formation of intermediate |

| 2 | Intermediate from Step 1, Concentrated HCl | Water | 90°C | 10 hours | Cyclization to 2-aminoimidazole |

| Data sourced from ChemicalBook. chemicalbook.com |

Commercially available 2-aminoimidazole sulfate is a stable and soluble salt, making it an excellent and practical starting material for the synthesis of more complex derivatives. Its utility is demonstrated in its application for generating unsubstituted 2-aminoimidazole in situ for use in various reactions.

One notable application is the simple hydroxyalkylation of 2-aminoimidazole with an aldehyde to form a new carbon-carbon bond. google.com This methodology has been used to synthesize marine natural products. For example, heating this compound with chloroacetaldehyde (B151913) in concentrated hydrochloric acid yields parazoanthoxanthin A and pseudozoanthoxanthin A. google.com This reaction highlights how the commercially available sulfate salt can be a direct precursor to complex alkaloid structures under relatively simple conditions. google.com

Furthermore, the 2-aminoimidazole core can be protected and then used in multi-step syntheses. For instance, treatment of 2-aminoimidazole with di-t-butyl pyrocarbonate can protect the amino group, allowing for subsequent selective chemical modifications to build more elaborate structures, such as 2-aminoimidazole amino acids. nih.gov

Preparation of 2-Aminoimidazole Base from this compound

The liberation of the 2-aminoimidazole free base from its more stable sulfate salt is a crucial step for its subsequent use in various synthetic transformations. A straightforward and high-yielding method involves dissolving this compound in water and treating it with a stoichiometric amount of a base, such as sodium hydroxide (B78521). nih.gov The removal of water under vacuum leaves a residue from which the free base can be extracted.

To ensure the complete separation of the 2-aminoimidazole base from the inorganic salt matrix, the residue is washed and sonicated with ethanol. nih.gov The resulting solution, containing the dissolved free base, is then filtered to remove the insoluble inorganic precipitate. nih.gov Evaporation of the combined ethanolic extracts yields the 2-aminoimidazole free base, typically as an oil, in near-quantitative yields. nih.gov This process is outlined in the following reaction scheme:

C₆H₁₀N₆O₄S + 2 NaOH → 2 C₃H₅N₃ + Na₂SO₄ + 2 H₂O

This method provides a reliable route to obtaining the active free base, which is often less stable and more difficult to handle directly than its sulfate salt.

Green Chemistry and Sustainable Synthesis Approaches

In recent years, there has been a significant shift towards the development of environmentally benign synthetic protocols for 2-aminoimidazoles, moving away from traditional methods that often rely on volatile and toxic organic solvents.

Deep Eutectic Solvents (DESs) in 2-Aminoimidazole Synthesis

Deep eutectic solvents (DESs) have emerged as promising green reaction media for the synthesis of 2-aminoimidazoles. These solvents, typically formed by mixing a hydrogen bond donor and a hydrogen bond acceptor, are characterized by their low volatility, high thermal stability, and biodegradability. mdpi.comresearchgate.net

A prominent example of a DES used in 2-aminoimidazole synthesis is a mixture of choline chloride (ChCl) and urea. mdpi.commdpi.com This eutectic mixture has been successfully employed as both a solvent and a catalyst in the one-pot, two-step synthesis of 2-aminoimidazoles from α-chloroketones and guanidine derivatives. mdpi.comnih.gov The use of a ChCl/urea DES can significantly reduce reaction times to 4-6 hours, a substantial improvement over the 10-12 hours often required when using conventional volatile organic solvents (VOCs) under an inert atmosphere. mdpi.comresearchgate.netnih.gov

A key advantage of the ChCl/urea system is the simplified work-up procedure. For certain derivatives, particularly triaryl-substituted 2-aminoimidazoles, the product can be isolated directly from the reaction mixture by filtration and crystallization. mdpi.comresearchgate.netmdpi.com This also allows for the recovery and recycling of the DES mixture, further enhancing the sustainability of the process. mdpi.commdpi.com The proposed mechanism suggests that the components of the DES may act as hydrogen bond catalysts, activating the carbonyl group and the guanidine derivative to facilitate the reaction. mdpi.comresearchgate.net

A study on the synthesis of a specific 2-aminoimidazole derivative, 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, in a ChCl/urea medium demonstrated a high yield of 91% after just 6 hours at 80°C. mdpi.com The product was easily isolated by filtration, and the DES could be recycled for several consecutive runs without a significant drop in yield. mdpi.com

Glycerol (B35011), a biorenewable resource, can also be combined with choline chloride to form an effective DES for 2-aminoimidazole synthesis. mdpi.com Similar to the ChCl/urea system, the ChCl/glycerol mixture serves as a green reaction medium for the condensation of α-chloroketones with guanidine derivatives. mdpi.commdpi.com This approach also benefits from reduced reaction times compared to traditional methods. mdpi.com

The following table summarizes the key features of these DES-based synthetic approaches:

| DES System | Starting Materials | Key Advantages | Reaction Time |

| Choline chloride/urea | α-chloroketones, guanidine derivatives | Reduced reaction time, simplified work-up, recyclable solvent | 4-6 hours |

| Choline chloride/glycerol | α-chloroketones, guanidine derivatives | Green and biorenewable solvent, reduced reaction time | 4-6 hours |

Metal-Free Synthetic Strategies for 2-Aminoimidazoles

The development of metal-free synthetic routes to 2-aminoimidazoles is another important aspect of green chemistry, as it avoids the use of potentially toxic and expensive metal catalysts. researchgate.net Classical methods for synthesizing 2-aminoimidazoles often involve condensation reactions, nucleophilic substitutions, and ring transformations, which can be performed under metal-free conditions. researchgate.net However, these methods frequently require the use of volatile organic solvents and inert atmospheres. researchgate.net

More recent metal-free approaches focus on overcoming these limitations. For instance, one-pot syntheses of fused 2-aminoimidazoles have been developed using diacetoxy-iodobenzene (DIB) as an oxidant under mild conditions. rsc.org Another strategy involves the reaction of vinylazides with cyanamide, where the vinylazide is converted in situ to a 2H-azirine, which then reacts to form the 2-aminoimidazole ring. rsc.org These methods offer pathways to structurally diverse 2-aminoimidazoles without the need for metal catalysts. rsc.orgresearchgate.net

One-Pot and Multi-Component Reactions

One-pot and multi-component reactions (MCRs) represent a highly efficient and atom-economical approach to the synthesis of complex molecules like 2-aminoimidazoles. These reactions combine multiple synthetic steps into a single operation, reducing waste, saving time, and minimizing the use of solvents and reagents.

The synthesis of 2-aminoimidazoles in deep eutectic solvents is often designed as a one-pot, two-step process. mdpi.comnih.gov This typically involves the initial reaction of an α-chloroketone with a guanidine derivative, followed by an intramolecular cyclization to form the imidazole ring, all within the same reaction vessel. mdpi.comresearchgate.net

Microwave-assisted one-pot protocols have also been developed, further accelerating the synthesis of polysubstituted 2-aminoimidazoles. acs.orgrsc.org For example, a microwave-assisted, one-pot, two-step method has been reported for the construction of 1,4-, 1,5-, and 1,4,5-substituted 2-aminoimidazoles from 2-aminopyrimidines and α-bromocarbonyl compounds. acs.org This process involves the sequential formation of an imidazo[1,2-a]pyrimidinium salt, followed by the opening of the pyrimidine (B1678525) ring with hydrazine (B178648) to yield the desired 2-aminoimidazole. acs.org

Advanced and Specialized Synthetic Strategies

Modern synthetic chemistry offers sophisticated pathways to the 2-aminoimidazole core, moving beyond classical methods to achieve greater control over molecular architecture. These advanced strategies often employ domino reactions and catalysis to construct complex molecules in a more efficient and selective manner.

Regioselectivity, the control of the orientation of chemical bond formation, is a critical aspect of synthesizing substituted imidazoles. The ability to direct substituents to specific positions on the imidazole ring is essential for creating compounds with desired chemical and biological properties.

A highly effective method for the regioselective synthesis of polysubstituted 2-aminoimidazoles involves a transition metal-free domino addition/cyclization process. researchgate.net This one-pot reaction utilizes unsymmetrical carbodiimides and propargylic amines as starting materials. researchgate.net The process is noted for its efficiency, proceeding under mild conditions to afford the target molecules in moderate to good yields. researchgate.net The domino sequence involves the initial addition of the propargylic amine to the carbodiimide (B86325), followed by an intramolecular cyclization to form the 2-aminoimidazole ring. This approach allows for the convenient formation of multiple bonds and the imidazole core in a single synthetic operation. researchgate.netacs.org

The regiochemical outcome of the domino synthesis of 2-aminoimidazoles is highly dependent on the reaction conditions, particularly the choice of base and temperature. researchgate.net Research has demonstrated that the regioselectivity of the cyclization can be completely reversed by altering these parameters. researchgate.net

For instance, when the reaction between an unsymmetrical carbodiimide and a propargylic amine is mediated by cesium carbonate (Cs₂CO₃) in dioxane at room temperature, one regioisomer is selectively formed. researchgate.net However, by switching the base to triethylamine (B128534) (TEA) and increasing the temperature, the reaction yields the alternative regioisomer. researchgate.net This switch highlights the crucial role that reaction conditions play in directing the cyclization pathway, offering a valuable tool for selectively accessing different isomers of polysubstituted 2-aminoimidazoles from the same set of starting materials. researchgate.net

| Base | Temperature | Outcome | Reference |

|---|---|---|---|

| Cesium Carbonate (Cs₂CO₃) | Room Temperature | Selective formation of one regioisomer | researchgate.net |

| Triethylamine (TEA) | Higher Temperature | Formation of the reverse regioisomer | researchgate.net |

Catalysis provides powerful tools for synthesizing 2-aminoimidazole derivatives, offering high efficiency, selectivity, and functional group tolerance under mild conditions. Both metal complexes and small organic molecules can be employed to catalyze these transformations.

An efficient method for synthesizing 1,2,4-trisubstituted imidazoles is through the copper-catalyzed oxidative diamination of terminal alkynes with amidines. organic-chemistry.orgresearchgate.net This reaction proceeds regioselectively and is tolerant of a wide array of functional groups. organic-chemistry.org The process typically uses a catalytic amount of a copper(II) salt, such as copper(II) chloride dihydrate (CuCl₂·2H₂O), in the presence of a base like sodium carbonate (Na₂CO₃) and an additive such as pyridine (B92270). organic-chemistry.orgresearchgate.net Molecular oxygen is often used as a green and cost-effective oxidant. organic-chemistry.org

The reaction is compatible with various terminal alkynes, including aryl, alkyl, and silyl-substituted variants, and a range of amidines. organic-chemistry.org This versatility allows for the synthesis of a diverse library of imidazole derivatives in modest to good yields. organic-chemistry.orgresearchgate.net The proposed mechanism involves copper-promoted activation of both the alkyne and the amidine, followed by cyclization to form the imidazole ring. organic-chemistry.org

| Catalyst | Reagents | Oxidant | Key Features | Reference |

|---|---|---|---|---|

| CuCl₂·2H₂O | Terminal Alkynes, Amidines, Na₂CO₃, Pyridine | Oxygen (1 atm) | High regioselectivity; Good functional group tolerance; Modest to good yields (39–74%) | organic-chemistry.orgresearchgate.net |

Zirconium(IV) chloride (ZrCl₄) has emerged as an effective Lewis acid catalyst for multi-component reactions (MCRs) to produce N-fused 2-aminoimidazole derivatives. frontiersin.orgnih.gov These one-pot reactions combine three or more starting materials, offering significant advantages in terms of efficiency and atom economy by building complex molecules without isolating intermediates. frontiersin.orgnih.gov

In a typical protocol, 1-unsubstituted 2-aminoimidazoles, various aldehydes, and isocyanides are reacted in the presence of a catalytic amount of ZrCl₄. frontiersin.orgnih.gov The choice of solvent and reaction conditions is critical for the success and regioselectivity of the transformation. researchgate.netfrontiersin.org For example, using polyethylene (B3416737) glycol (PEG-400) as the solvent and heating at 75°C has been shown to provide very good yields. frontiersin.orgfrontiersin.org The reaction's regioselectivity can be influenced by substituents on the 2-aminoimidazole starting material, with intermolecular hydrogen bonding sometimes directing the synthesis toward a single regioisomer. frontiersin.orgfrontiersin.org This methodology has been successfully applied to generate diverse libraries of novel 5-amino- and 5-iminoimidazo[1,2-a]imidazoles. frontiersin.orgnih.gov

| Catalyst | Reactants | Solvent | Temperature | Product Type | Reference |

|---|---|---|---|---|---|

| Zirconium(IV) chloride (ZrCl₄) (10 mol%) | 2-Aminoimidazoles, Aldehydes, Isocyanides | PEG-400 | 75°C | 5-Aminoimidazo[1,2-a]imidazoles | frontiersin.orgfrontiersin.org |

| Zirconium(IV) chloride (ZrCl₄) | Heterocyclic amidines, Aldehydes, Isocyanides | PEG-400 | Heating | N-fused 2- and 3-aminoimidazoles | researchgate.net |

Metal-Catalyzed and Organocatalytic Approaches

Passerini-type phosphate (B84403) activation with nucleophilic organocatalysts

A significant advancement in the synthesis of activated nucleotides, relevant to prebiotic chemistry, involves a Passerini-type phosphate activation strategy coupled with nucleophilic organocatalysis. nih.govacs.org This method facilitates the in situ activation of nucleotide monophosphates (NMPs) under conditions that are compatible with RNA copying, a critical step in origin-of-life research. nih.govuchicago.edu

The core of this process is the Passerini three-component reaction, which traditionally involves a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org In this modified application, the reaction activates phosphate groups. The mechanism is thought to proceed via a highly reactive imidoyl phosphate intermediate. acs.org However, this intermediate is prone to unproductive side reactions. The introduction of nucleophilic organocatalysts is key to overcoming this challenge. nih.gov

These catalysts, which are typically heteroaromatic small molecules, function by intercepting the high-energy intermediates. nih.govuchicago.edu This interception leads to the formation of 5',5'-imidazolium-bridged dinucleotides, which are the active species required for template-directed RNA polymerization. nih.govacs.org Researchers have successfully employed several prebiotically plausible nucleophiles as catalysts in this system. nih.govuchicago.edu

Key findings from these studies include:

Catalyst Efficiency : Simple, prebiotically relevant heterocycles like 2-aminothiazole (B372263) (2AT), 4-aminopyrimidine, and pyridine have been shown to efficiently catalyze the formation of the desired imidazolium-bridged dinucleotides. nih.govuchicago.edu

Mechanism : The organocatalysts act as weak nucleophiles that capture transient, highly labile phosphate adducts, steering the reaction toward the productive synthesis of activated nucleotides and away from byproduct formation. nih.gov

Compatibility : This method uniquely allows for nucleotide activation and RNA copying to occur simultaneously in the same aqueous mixture, addressing a long-standing challenge of incompatibility between these two essential processes in prebiotic chemistry models. nih.govuchicago.edu

The table below summarizes the performance of various nucleophilic catalysts in this reaction system.

| Nucleophilic Catalyst | Role/Observation | Peak Concentration of AA | Reference |

| 1-methylimidazole (1MeI) | Used in initial experiments to observe the formation of the imidazolium (B1220033) adduct (1MeI-pA). | 2.0 mM | acs.org |

| 2-aminothiazole (2AT) | A plausible prebiotic nucleophile that efficiently catalyzed the formation of AA. | ~3.3 mM | nih.govuchicago.edu |

| 4-aminopyrimidine | A simple heterocycle that acted as an efficient nucleophilic catalyst. | ~2.7 mM | nih.govuchicago.edu |

| Pyridine | Another simple heterocycle demonstrated to be an effective catalyst in the system. | ~3.0 mM | nih.govuchicago.edu |

Table data synthesized from research on Passerini-type activation for RNA copying. nih.govuchicago.edu

Biosynthetic Pathways and Biomimetic Syntheses of Marine Alkaloids Incorporating 2-Aminoimidazole

The pyrrole-2-aminoimidazole (P-2-AI) alkaloids are a large and structurally diverse family of natural products isolated exclusively from marine sponges. nih.gov Their complex architectures have spurred significant interest in understanding both their natural formation (biosynthesis) and lab-based syntheses that mimic these pathways (biomimetic synthesis). nih.govunsw.edu.au

Biosynthetic Hypotheses: It is widely hypothesized that the vast array of over 150 P-2-AI alkaloids originate from simpler building blocks, primarily oroidin (B1234803) and its non-brominated analogue, clathrodin. nih.gov These precursors are thought to be constructed from common biosynthetic building blocks. One proposed pathway suggests that the 2-aminoimidazole moiety itself derives from an oxidized lysine (B10760008) motif, where the terminal amine is converted first to a guanidine and then cyclized. nih.gov From oroidin and clathrodin, a series of oxidative transformations, dimerizations, and rearrangements are believed to generate the more complex polycyclic members of the family, such as palau'amine. nih.gov

Biomimetic Syntheses: Inspired by these biosynthetic proposals, chemists have developed elegant biomimetic syntheses to access these complex molecules. nih.govjmaterenvironsci.com A landmark achievement in this area was the "bioinspired" synthesis of dibromophakellin from dihydrooroidin by Büchi in 1982. nih.gov This approach and others often rely on oxidative strategies that exploit the inherent reactivity of the 2-aminoimidazole nucleus. nih.gov

Key examples of biomimetic transformations include:

Oxidative Cyclization : The oxidation of a 2-aminoimidazole precursor can induce cyclization to form polycyclic structures. For instance, the oxidation of dihydrooroidin yields dibromophakellin. nih.gov Similarly, the oxidation of 2-aminoimidazole (8) with N-chlorosuccinimide (NCS) in methanol (B129727) produces a cyclic guanidine adduct (9), which can be converted to a vinylogous derivative that forms the core structure of oroidin alkaloids. acs.org

Rearrangements : Certain P-2-AI alkaloids can be rearranged into isomeric structures under thermal conditions. Dibromophakellin, for example, can be converted to dibromoisophakellin (B34506) at 130 °C through a presumed iminium intermediate. nih.gov

Direct Precursor Transformations : The 2-aminoimidazole nucleus can serve as a direct precursor to other key structural motifs found in related alkaloids. Oxidation of a 2-aminoimidazole with bromine and DMSO can directly yield an α,β-unsaturated imidazolinone, which is the core unit of the dispacamide alkaloids. acs.org

Synthesis of Fused Aminoimidazoles via Heterocyclic Transformations

The synthesis of fused-ring systems containing the 2-aminoimidazole moiety is an active area of research, providing access to scaffolds with significant pharmacological potential. acs.orgfrontiersin.org Key strategies involve the transformation of other heterocyclic rings into the desired fused imidazole system.

Recyclization of aminooxazoles

The transformation of an aminooxazole ring into an aminoimidazole is a well-established method for synthesizing 2-AI derivatives. researchgate.netresearchgate.net This process, often referred to as recyclization, involves the opening of the oxazole (B20620) ring and subsequent re-closure to form the more stable imidazole ring. researchgate.net

One of the earliest examples, reported by Gomper and Christman in 1959, showed that 2-amino-4,5-diphenyloxazole could be converted to the corresponding 2-aminoimidazole in high yield by heating in formamide. researchgate.net The general principle involves a nucleophilic attack on the oxazole ring, leading to a ring-opened intermediate that then cyclizes. researchgate.net

More complex examples have been developed to produce fused aminoimidazoles. For instance, 5-acetyl-2-aminooxazoles react with primary amines to yield a mixture of 2-amino-4(5)-acetylimidazoles and 2-amino-5-acetylpyrimidines. researchgate.net The ratio of these products is dependent on the nature of the amine used. researchgate.net

The table below presents results from the reaction of 2-aminooxazolium salts with ammonium acetate, demonstrating the synthesis of substituted 2-dialkylamino imidazoles. researchgate.net

| R in Starting Oxazolium Salt | R' in Starting Oxazolium Salt | Ar in Starting Oxazolium Salt | Yield of Imidazole (%) | Reference |

| Me | Me | Ph | 77 | researchgate.net |

| Me | Me | 4-Me-C₆H₄ | 80 | researchgate.net |

| Me | Me | 4-MeO-C₆H₄ | 83 | researchgate.net |

| Me | Me | 4-Cl-C₆H₄ | 75 | researchgate.net |

| \multicolumn{2}{ | c | }{-(CH₂)₅-} | Ph | 69 |

Table adapted from data on the conversion of 2-aminooxazolium salts to 2-aminoimidazoles. researchgate.net

Ring cleavage of imidazo[1,2-a]pyrimidines

A powerful strategy for the synthesis of 1,4-substituted 2-aminoimidazole alkaloids involves the cleavage of the six-membered pyrimidine ring in a fused imidazo[1,2-a]pyrimidine (B1208166) system. researchgate.netthieme-connect.com This bicyclic system can be considered a "masked" form of the 2-aminoimidazole core, which can be revealed under specific reaction conditions. acs.org This approach avoids the use of expensive guanidine reagents or heavily protected 2-aminoimidazole synthons. acs.org

A particularly efficient execution of this strategy employs microwave irradiation to facilitate both the formation of the intermediate imidazo[1,2-a]pyrimidinium salt and its subsequent cleavage. thieme-connect.com The process typically starts with an easily accessible 2-alkylaminopyrimidine, which reacts with an α-bromo aldehyde to form the fused bicyclic salt. Subsequent treatment with a nucleophile, such as a primary amine, under microwave heating leads to the opening of the pyrimidine ring, furnishing the desired 2-aminoimidazole product in high yield. thieme-connect.com

This one-pot, two-step procedure has been successfully applied to the synthesis of several marine sponge alkaloids from the isonaamines series. thieme-connect.com

| Alkaloid Synthesized | Starting 2-Alkylaminopyrimidine | Starting α-Bromo Aldehyde | Yield (%) | Reference |

| Preclathridine A | 2-(Methylamino)pyrimidine | 4-(p-Methoxyphenyl)-2-bromobutanal | 85 | thieme-connect.com |

| Preclathridine C | 2-(Propylamino)pyrimidine | 4-(p-Methoxyphenyl)-2-bromobutanal | 82 | thieme-connect.com |

| Isonaamine A | 2-(Methylamino)pyrimidine | 2-Bromo-4-phenylbutanal | 89 | thieme-connect.com |

| Isonaamine C | 2-(Methylamino)pyrimidine | 2-Bromo-4-(p-methoxyphenyl)butanal | 88 | thieme-connect.com |

| Isonaamine D | 2-(Propylamino)pyrimidine | 2-Bromo-4-phenylbutanal | 87 | thieme-connect.com |

Table data from the microwave-assisted synthesis of 2-aminoimidazole marine alkaloids. thieme-connect.com

Reactivity and Reaction Mechanisms of this compound in Organic Transformations

The reactivity of 2-aminoimidazole and its derivatives is a subject of significant interest in organic synthesis, largely due to the prevalence of the 2-aminoimidazole (2-AI) scaffold in a wide array of biologically active marine alkaloids. researchgate.net This core structure's synthetic accessibility and potential for diverse functionalization make it a valuable building block in medicinal chemistry and materials science. mdpi.commdpi.com

Reactivity and Reaction Mechanisms of 2 Aminoimidazole Sulfate in Organic Transformations

Mechanistic Studies of 2-Aminoimidazole Formation

The formation of the 2-aminoimidazole ring system can be achieved through various synthetic routes, with mechanistic studies providing insight into the key steps of these transformations.

Intramolecular condensation and tautomerization/aromatization

A common pathway for the synthesis of 2-aminoimidazole derivatives involves the reaction of α-haloketones or α-diketones with guanidine (B92328) derivatives. mdpi.comacs.org The proposed mechanism for the reaction with α-chloroketones begins with the regioselective alkylation of the sp2-hybridized nitrogen of the guanidine. mdpi.comresearchgate.net This is followed by an intramolecular condensation where a nucleophilic attack occurs from the secondary N'sp3 nitrogen onto the carbonyl carbon. mdpi.comresearchgate.net The subsequent dehydration of the resulting intermediate leads to the formation of the imidazole (B134444) ring. mdpi.com The final step is a tautomerization/aromatization process that yields the stable 2-aminoimidazole product. mdpi.comresearchgate.net

In a similar vein, the reaction between propargylamines and carbodiimides, catalyzed by a titanacarborane monoamide complex, proceeds through a [3+2] annulation. organic-chemistry.org Mechanistic investigations suggest the formation of a guanidinoalkyne intermediate which then undergoes cyclization to form the 2-aminoimidazole product. organic-chemistry.org Interestingly, the catalyst is not required for the final cyclization step. organic-chemistry.org

Computational studies have also shed light on more complex mechanistic pathways, such as a net N-to-C sulfonyl migration via a researchgate.netgoogle.com-sigmatropic rearrangement of a sulfinate intermediate during the synthesis of 4-aminoimidazoles from amides and nitriles. acs.org

The tautomerism between aldimine and ketimine forms is another critical aspect of imidazole chemistry. nih.gov For 2-substituted imidazoles, the ketimine tautomer is often the thermodynamically favored form. nih.gov The tautomerization equilibrium can also be influenced by intermolecular hydrogen bonding within clusters of imidazole molecules. researchgate.net

Role of hydrogen bonding catalysis in deep eutectic solvents

The use of deep eutectic solvents (DESs) as green and sustainable reaction media has gained considerable traction in the synthesis of 2-aminoimidazoles. mdpi.commdpi.com These solvents, typically composed of a hydrogen bond donor and a hydrogen bond acceptor like choline (B1196258) chloride and urea (B33335), can also act as catalysts. mdpi.commdpi.com

A hypothesized mechanism highlights the role of hydrogen bonding in accelerating the reaction. mdpi.comresearchgate.net The components of the DES, such as urea or glycerol (B35011), are believed to activate the carbonyl group of the reactant and the guanidine derivative through the formation of hydrogen bonds. mdpi.comresearchgate.net This activation facilitates the condensation and subsequent cyclization steps, leading to the formation of the 2-aminoimidazole ring. mdpi.com The use of DES has been shown to significantly reduce reaction times compared to conventional volatile organic solvents. mdpi.comnih.gov For instance, reactions that typically require 10-12 hours in traditional solvents can be completed in 4-6 hours in a choline chloride/urea DES. mdpi.comnih.gov Furthermore, the DES can often be recycled and reused for multiple reaction cycles without a significant drop in product yield. mdpi.comunisalento.it

Derivatization and Functionalization Reactions

The 2-aminoimidazole core serves as a versatile scaffold for further chemical modifications, allowing for the synthesis of a diverse range of derivatives with potential applications in various fields.

Reactions with Aldehydes and Ketones

2-Aminoimidazoles readily react with aldehydes and ketones, which are common electrophiles in organic synthesis. google.comscience.govyorku.ca These reactions provide a straightforward method for introducing new substituents onto the imidazole ring or the amino group.

A key reaction for the functionalization of 2-aminoimidazole is hydroxyalkylation, which involves the reaction with an aldehyde. google.com This reaction leads to the formation of a new carbon-carbon bond at the 4- or 5-position of the imidazole ring, resulting in mono- and disubstituted hydroxyalkylaminoimidazoles. google.comresearchgate.net For example, the reaction of 2-aminoimidazole sulfate (B86663) with acetaldehyde (B116499) produces C5N3 hydroxyethyl (B10761427) derivatives. google.com This methodology has been successfully applied in the one-step synthesis of zoanthoxanthins from commercially available 2-aminoimidazole sulfate and acetaldehydes. google.com The reaction conditions are generally mild, suggesting a parallel to natural biosynthetic pathways. google.com

The reaction of 2-aminoimidazoles with appropriate bifunctional reagents can lead to the formation of fused heterocyclic systems. A notable example is the synthesis of imidazo[1,2-a]pyrimidines. This can be achieved through the reaction of 2-aminopyrimidines with α-bromocarbonyl compounds, which proceeds through the formation of an intermediate imidazo[1,2-a]pyrimidin-1-ium salt. acs.org Cleavage of this salt with hydrazine (B178648) or secondary amines yields 1,4,5-trisubstituted 2-aminoimidazoles. acs.org

Alternatively, the direct reaction of 2-aminoimidazole with N-substituted maleimides or N-arylitaconimides can produce the imidazo[1,2-a]pyrimidine (B1208166) core in satisfactory yields. nih.govnih.gov Another approach involves a three-component reaction of 1-unsubstituted 2-aminoimidazoles with various aldehydes and isocyanides, mediated by zirconium(IV) chloride, to generate 5-amino and 5-iminoimidazo[1,2-a]imidazoles. frontiersin.org The regioselectivity of this reaction can be influenced by intermolecular hydrogen bonding. frontiersin.org

The formation of related fused systems, such as 1H-imidazo[1,2-a]imidazole derivatives, can be accomplished through a multi-component reaction of aromatic aldehydes, benzoyl cyanide, and 2-aminoimidazole-4,5-dicarbonitrile. researchgate.net

Interactive Data Tables

Table 1: Synthesis of 2-Aminoimidazole Derivatives in Deep Eutectic Solvents

| Reactants | Deep Eutectic Solvent | Reaction Time | Yield | Reference |

| α-chloroketones, guanidine derivatives | Choline chloride/glycerol (1:2) | 4-6 h | High | mdpi.com |

| α-chloroketones, guanidine derivatives | Choline chloride/urea (1:2) | 4-6 h | High | mdpi.comnih.gov |

| 2-chloro-1-(4-chlorophenyl)ethan-1-one, 1,3-di-o-tolylguanidine | Choline chloride/urea (1:2) | 6 h | 91% | mdpi.com |

Table 2: Derivatization Reactions of 2-Aminoimidazole

| Reaction Type | Reactants | Product | Key Findings | Reference |

| Hydroxyalkylation | This compound, acetaldehyde | C5N3 hydroxyethyl derivatives | Forms a new C-C bond; used to synthesize zoanthoxanthins. | google.com |

| Formation of Imidazo[1,2-a]pyrimidines | 2-aminopyrimidines, α-bromocarbonyl compounds | 1,4,5-trisubstituted 2-aminoimidazoles | Proceeds via an imidazo[1,2-a]pyrimidin-1-ium salt intermediate. | acs.org |

| Formation of Imidazo[1,2-a]pyrimidines | 2-aminoimidazole, N-substituted maleimides/N-arylitaconimides | Imidazo[1,2-a]pyrimidine core | Satisfactory yields. | nih.govnih.gov |

| Formation of 5-Aminoimidazo[1,2-a]imidazoles | 1-unsubstituted 2-aminoimidazoles, aldehydes, isocyanides | 5-amino and 5-iminoimidazo[1,2-a]imidazoles | Mediated by zirconium(IV) chloride. | frontiersin.org |

Cross-Coupling Reactions for Substituted 2-Aminoimidazoles

The synthesis of substituted 2-aminoimidazoles can be efficiently achieved through modern cross-coupling methodologies. These reactions enable the introduction of various substituents onto the imidazole core, providing rapid access to diverse molecular scaffolds.

One prominent method involves the palladium-catalyzed carboamination reaction between N-propargyl guanidines and aryl triflates. acs.org This transformation constructs both a C–N and a C–C bond in a single annulation step. acs.org The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297), with a suitable ligand like RuPhos. The process is believed to proceed via an initial oxidative addition of the palladium catalyst to the aryl triflate, followed by carbopalladation of the alkyne in the N-propargyl guanidine substrate. Subsequent intramolecular C–N bond formation and isomerization yield the aromatic 2-aminoimidazole product. acs.org This method is effective for a range of aryl triflates bearing electron-donating, electron-neutral, and electron-withdrawing groups, as well as sterically hindered ortho-substituted triflates. acs.org The utility of this approach has been showcased in the total synthesis of marine alkaloids such as preclathridine A, preclathridine B, and dorimidazole B from a common intermediate. acs.org

Table 1: Palladium-Catalyzed Synthesis of 4-Aryl-2-Aminoimidazoles Reaction conditions: N-propargyl guanidine, aryl triflate (1.2-2.0 equiv), LiOtBu (2.4 equiv), Pd(OAc)₂ (4 mol%), RuPhos (8 mol%), in PhCF₃ at 100 °C. acs.org

| Entry | Aryl Triflame (Ar-OTf) | Product | Yield (%) |

| 1 | 4-Methoxyphenyl triflate | 4-(4-Methoxyphenyl)-2-aminoimidazole derivative | 85 |

| 2 | Phenyl triflate | 4-Phenyl-2-aminoimidazole derivative | 78 |

| 3 | 4-(Trifluoromethyl)phenyl triflate | 4-(4-(Trifluoromethyl)phenyl)-2-aminoimidazole derivative | 71 |

| 4 | 2-Methylphenyl triflate | 4-(o-Tolyl)-2-aminoimidazole derivative | 81 |

| 5 | 3,5-Dimethylphenyl triflate | 4-(3,5-Dimethylphenyl)-2-aminoimidazole derivative | 75 |

Another effective strategy for synthesizing 2-aminoimidazoles involves a copper-mediated cross-coupling of thioesters with functionalized organostannanes. nih.gov This pathway converts carboxylic acids into 2-aminoimidazoles via thioester intermediates. The key step is the mild, palladium-free coupling to form an α-aminomethyl ketone, which then undergoes cyclocondensation upon treatment with acid (e.g., trifluoroacetic acid) to furnish the 2-aminoimidazole ring in high yield. nih.gov This method is scalable and provides a concise route to the desired heterocycles. For instance, the cross-coupling of a protected amino acid-derived thioester with an aminostannane, followed by acid-mediated deprotection and cyclization, yields the final 2-aminoimidazole product efficiently. nih.gov

Formation of N-Fused Ring Systems

The 2-aminoimidazole scaffold is a valuable precursor for the synthesis of N-fused bicyclic and polycyclic systems, which are prevalent in medicinal chemistry. nih.govresearchgate.net

A powerful method for constructing N-fused imidazoles is the Groebke-Blackburn-Bienaymé reaction, a three-component reaction (3-CR). nih.gov This reaction involves combining a 2-aminoimidazole, an aldehyde, and an isocyanide in the presence of a Lewis acid catalyst, such as zirconium(IV) chloride. The reaction proceeds to form highly substituted 5-amino- or 5-iminoimidazo[1,2-a]imidazoles in moderate to good yields. The specific outcome depends on the substitution pattern of the initial 2-aminoimidazole. This one-pot procedure is highly efficient, generating significant molecular diversity without the need to isolate intermediates. nih.gov

Another approach involves the intramolecular cyclization of N-propargyl-substituted pyridinium (B92312) bromides. rsc.org Treatment of 2-amino-N-propargylpyridinium bromide with iodobenzene (B50100) in the presence of a palladium-copper catalytic system ([(PPh₃)₂PdCl₂]/CuI) and a base like triethylamine (B128534) results in the formation of 2-benzylimidazo[1,2-a]pyridines. This reaction combines a Sonogashira coupling with a subsequent intramolecular cyclization to build the fused ring system. rsc.org

Furthermore, metal-free synthetic routes have been developed for creating fused imidazole-containing heterocycles. researchgate.net One such method achieves a dual oxidative amination of C(sp³)-H bonds, starting from commercially available substrates. This process involves two C–N bond formations and an oxidative dehydrogenation step to produce highly substituted 5,5 and 5,6 fused bicyclic systems in good to excellent yields. researchgate.net

Reactions with Cyanamide (B42294) and Related Species

Cyanamide is a crucial reactant in the formation of the 2-aminoimidazole ring itself. The reaction of cyanamide with glycolaldehyde (B1209225) is a key prebiotic pathway to 2-aminoimidazole. pnas.orgnih.govrsc.org In the absence of an ammonium (B1175870) source, this reaction primarily yields 2-aminooxazole. nih.gov However, when ammonium salts like ammonium chloride (NH₄Cl) are added to the reaction mixture, 2-aminoimidazole is formed alongside 2-aminooxazole. pnas.orgnih.gov

The proposed mechanism suggests that glycolaldehyde can react with ammonia (B1221849) (from the ammonium salt) to form an α-aminoacetaldehyde intermediate. researchgate.net This intermediate, or a subsequent adduct with cyanamide, then undergoes cyclization to form the 2-aminoimidazole ring. Higher concentrations of ammonium ions and a more acidic pH tend to favor the formation of 2-aminoimidazole over 2-aminooxazole. nih.gov This shared synthetic origin for precursors of both nucleotide synthesis (2-aminooxazole) and activation (2-aminoimidazole) is of significant interest in prebiotic chemistry. nih.gov

Table 2: Influence of Ammonium Chloride on 2-Aminoimidazole Synthesis Reaction conditions: Glycolaldehyde, cyanamide, phosphate (B84403) buffer, varying NH₄Cl concentration, 60 °C, 3 h. nih.gov

| [NH₄Cl] (M) | pH | Predominant Product |

| 0 | 7 | 2-Aminooxazole |

| 1 | 7 | Mixture of 2-Aminooxazole and 2-Aminoimidazole |

Another synthetic route involves the Akabori reduction of amino acid methyl esters, followed by a pH-controlled condensation with cyanamide. nih.gov This two-step procedure provides rapid access to a variety of 2-aminoimidazole derivatives derived from commercially available amino acids. nih.gov

Furthermore, derivatives of 2-aminoimidazole containing a cyano group, such as N-cyano-2-aminoimidazole, can act as activating agents. For example, N-cyano-2-aminoimidazole has been shown to activate cytidine (B196190) monophosphate (CMP) to produce cytidine-5′-phosphoro-(2-aminoimidazole), an important intermediate in non-enzymatic RNA replication studies. nih.gov

Applications of 2 Aminoimidazole Derivatives As Building Blocks in Advanced Chemical Synthesis

Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, the 2-aminoimidazole skeleton is a frequently employed structural motif for designing modulators of diverse biological targets and for the synthesis of bioactive small molecules. nih.govingentaconnect.com Its importance is underscored by its presence in a wide range of pharmacologically relevant molecules, including naturally occurring compounds with anti-biofilm and antibiotic properties. mdpi.com The ability of the 2-AI core's proton donor groups to form hydrogen bonds, as well as cation-π and ion-ion interactions, is crucial for its binding to protein targets. ingentaconnect.com

The 2-aminoimidazole moiety is recognized as an ideal pharmacophore for creating small molecule libraries for discovery-based research. benthamdirect.comresearchgate.net Its structure occupies a unique area of chemical space, making it suitable for interacting with a multitude of biological targets. ingentaconnect.combenthamdirect.com This has led to its extensive use as a foundational element in the development of new therapeutic agents. benthamdirect.com

A key application of the 2-aminoimidazole ring in medicinal chemistry is its role as a bioisostere for guanidine (B92328), benzamidine, and triazole groups. nih.govmdpi.comsemanticscholar.orgmdpi.com Bioisosteric replacement is a strategy used to modify a lead compound's physicochemical properties while retaining its desired biological activity. The 2-AI scaffold effectively mimics the structural and electronic features of these functional groups. researchgate.netsemanticscholar.org

Notably, incorporating the basic guanidinium (B1211019) group into the 2-aminoimidazole heterocycle reduces its pKa value by 4 to 5 units. nih.gov The high pKa of a simple guanidinium group (around 12.5–13) means it is almost always protonated under physiological conditions, which can be unfavorable for pharmacokinetics. nih.gov The lower pKa of the 2-aminoimidazole moiety can lead to improved bioavailability and facilitate interactions with metal ions in enzyme active sites. nih.gov This principle has been successfully applied in designing inhibitors for metalloenzymes like human arginase I, where the 2-aminoimidazole serves as a guanidine mimetic. nih.govresearchgate.net

The 2-aminoimidazole framework is a versatile building block for designing modulators of a wide range of biological targets. nih.govingentaconnect.commdpi.com Its structural features allow for the synthesis of compounds that can interact with various enzymes and receptors.

For instance, researchers have designed and synthesized a series of 2-aminoimidazole amino acids to act as inhibitors of human arginase I, a binuclear manganese metalloenzyme implicated in conditions like asthma and cardiovascular disease. nih.gov In this context, the 2-aminoimidazole moiety mimics the substrate's guanidine group and interacts with the enzyme's active site. nih.govresearchgate.net One of the most potent compounds developed, 2-(S)-amino-5-(2-aminoimidazol-1-yl)-pentanoic acid (A1P), demonstrated a binding affinity (Kd) of 2 μM to human arginase I. nih.gov

In another application, the 2-aminoimidazole scaffold was used to design analogues of the marine alkaloid Lissodendrins B as modulators of ABCB1-mediated multidrug resistance in cancer cells. nih.govresearchgate.net These synthetic derivatives were shown to inhibit the efflux function of the ABCB1 transporter, thereby increasing the intracellular concentration of chemotherapy drugs like doxorubicin. nih.gov

| Derivative Class/Compound | Biological Target | Therapeutic Area/Application | Key Finding |

| 2-Aminoimidazole Amino Acids (e.g., A1P) | Human Arginase I | Asthma, Cardiovascular Disease | Acts as a guanidine mimetic to inhibit the enzyme. nih.govresearchgate.net |

| Lissodendrins B Analogues | ABCB1 Transporter | Cancer (Multidrug Resistance) | Reverses drug resistance by inhibiting transporter efflux function. nih.govresearchgate.net |

| 4-Aminoimidazole Derivatives | c-Src Kinase | Cancer | Serves as an effective hinge-binder for kinase inhibition. mdpi.com |

| Pyrrole-2-aminoimidazole Alkaloids | Voltage-gated Sodium (NaV) Channels | Neurological Disorders | Validated as a core structure for designing NaV channel modulators. researchgate.net |

The 2-aminoimidazole core is a fundamental component in the synthesis of numerous bioactive small molecules, particularly those inspired by marine natural products. ingentaconnect.commdpi.com Many alkaloids isolated from marine sponges contain this moiety and display a broad spectrum of pharmacological activities, making them promising leads for drug development. researchgate.netnih.gov

Synthetic methodologies have been developed to facilitate the construction of these complex molecules. Palladium-catalyzed carboamination reactions of N-propargyl guanidines, for example, enable the rapid synthesis of 2-aminoimidazole products with diverse aryl substitutions. acs.org This method is notable for forming both a carbon-nitrogen and a carbon-carbon bond during the cyclization step. acs.org This approach has been successfully utilized in the total synthesis of several related natural products from a single common intermediate, demonstrating its efficiency and utility. acs.org

| Bioactive Molecule | Class/Origin | Synthetic Application |

| Preclathridine A | 2-Aminoimidazole Natural Product | Synthesized via Pd-catalyzed alkyne carboamination from a common intermediate. acs.org |

| Preclathridine B | 2-Aminoimidazole Natural Product | Synthesized via Pd-catalyzed alkyne carboamination from a common intermediate. acs.org |

| Dorimidazole B | 2-Aminoimidazole Natural Product | Synthesized via Pd-catalyzed alkyne carboamination from a common intermediate. acs.org |

| Naamidine A | Marine Alkaloid | Target of synthetic efforts using propargylguanidine (B13887204) cyclization to study its biological mode of action. grantome.com |

A significant application of 2-aminoimidazole derivatives is in the development of agents that combat advanced glycation end-products (AGEs). nih.gov AGEs are harmful compounds formed when reducing sugars react with macromolecules like proteins, and their accumulation is linked to diabetic complications and aging. nih.govnih.gov

Researchers have identified 2-aminoimidazole-based compounds that can both inhibit the formation of AGEs and break pre-existing ones. nih.govresearchgate.net The ability to reverse AGE formation is particularly valuable from a clinical perspective. nih.gov A lead compound, a bis-2-aminoimidazole derivative, was found to have superior AGE inhibition and breaking activity compared to the well-known inhibitor aminoguanidine. nih.govresearchgate.net Subsequent research has focused on creating a second generation of these compounds derived from commercially available amino acids, with several showing enhanced activity. nih.gov

| Compound | Type | AGE Inhibition (vs. Control) | AGE Breaking Activity |

| Aminoguanidine (AG) | Benchmark Inhibitor | 63.8% at 4 mM | Not specified as a breaker in these studies. researchgate.net |

| bis-2-Aminoimidazole 3 | First-Generation Inhibitor | 44.6% at 400 μM | Demonstrated ability to break preformed AGEs. nih.govresearchgate.net |

| Second-Generation Derivatives | Amino Acid-Derived Inhibitors | Several compounds showed increased inhibition compared to first-generation compounds. nih.gov | Several compounds exhibited increased breaking activity. nih.gov |

Pharmacophore Development and Bioisosteric Replacements

Coordination Chemistry and Organocatalysis

Beyond medicinal chemistry, 2-aminoimidazole derivatives have found broad applications in coordination chemistry and organocatalysis. researchgate.netmdpi.comsemanticscholar.org In coordination chemistry, they serve as ligands that can form complexes with various transition metals, such as copper, leading to compounds with potential catalytic or biological activity. mdpi.com

In the field of organocatalysis, which uses small organic molecules to accelerate chemical reactions, 2-aminoimidazole (2AI) has emerged as an effective catalyst. One notable example is its use in promoting the copying of RNA templates. nih.gov In studies mimicking primordial non-enzymatic RNA polymerization, 2AI was shown to activate nucleotides, facilitating the formation of an imidazolium-bridged dinucleotide which is the active species in template-directed polymerization. nih.gov This highlights the potential role of simple organic molecules like 2-aminoimidazole in fundamental biochemical processes. nih.gov

Ligand Design in Coordination Chemistry

The imidazole (B134444) moiety is a well-established ligand in coordination chemistry, and the introduction of an amino group at the 2-position enhances its coordination capabilities and potential for functionalization. Derivatives of 2-aminoimidazole serve as effective ligands for a variety of metal ions, leading to the formation of coordination complexes and metal-organic frameworks (MOFs) with interesting structural features and functionalities.

One notable application is in the development of biomimetic catalysts. For instance, a zinc-based MOF (Zn-MOF) was synthesized using 2-aminoimidazole and Zn²⁺ ions to mimic the active site of carbonic anhydrase. This bio-inspired material demonstrated significant catalytic activity in the hydration of CO₂, a crucial process for carbon capture technologies. The presence of the amino group was found to enhance the esterase activity of the Zn-MOF to 0.28 U/mg at room temperature, which was double that of the well-known ZIF-8 framework, and also imparted remarkable hydrothermal stability.

In another example of bioinorganic chemistry, 2-aminoimidazole-containing amino acids have been designed as inhibitors for human arginase I, a binuclear manganese metalloenzyme. X-ray crystallography of the enzyme-inhibitor complex revealed that the 2-aminoimidazole side chain of a synthesized 2-aminohomohistidine (AHH) analog displaces a metal-bridging hydroxide (B78521) ion and coordinates directly to one of the manganese ions (Mn²⁺A) in the active site. nih.gov This demonstrates the ability of the 2-aminoimidazole moiety to interact specifically with metal centers in a biological context.

The versatility of the imidazole core is further highlighted by the construction of various coordination polymers. While many examples use substituted imidazoles other than 2-aminoimidazole, they establish the principle of using these heterocycles to link metal centers into one-, two-, or three-dimensional networks. nih.govrsc.orgmdpi.commjcce.org.mk For example, new cadmium(II) coordination polymers have been assembled using imidazole-containing multidentate ligands, forming structures like 1D ladder chains and 2D layered networks. nih.gov These studies underscore the potential of systematically designing 2-aminoimidazole-based ligands to create novel coordination materials with tailored properties.

Table 1: 2-Aminoimidazole Derivatives in Coordination Chemistry

| Derivative/System | Metal Ion(s) | Application/Finding |

| Zn(II)-2-aminoimidazole MOF | Zn²⁺ | Biomimetic catalyst for CO₂ hydration; enhanced esterase activity and hydrothermal stability. |

| 2-Aminohomohistidine (AHH) | Mn²⁺ | Inhibitor of human arginase I; coordinates directly to the binuclear manganese cluster. nih.gov |

| Imidazole-containing polymers | Cd²⁺, Cu²⁺, Fe²⁺ | Building blocks for coordination polymers with diverse dimensionalities (1D, 2D, 3D). nih.govmdpi.commjcce.org.mk |

Application in Organocatalysis

In the field of asymmetric organocatalysis, the development of small, chiral organic molecules to catalyze stereoselective transformations is of paramount importance. The 2-aminoimidazole core has been incorporated into novel organocatalysts, often in bifunctional designs where the imidazole unit provides a hydrogen-bonding or Brønsted base functionality, while a separate chiral scaffold directs the stereochemical outcome.

A significant breakthrough was the synthesis of L-proline amides incorporating a 2-aminoimidazole moiety. These compounds were found to be highly efficient organocatalysts for asymmetric aldol (B89426) reactions. researchgate.net When an appropriate acid was added to activate the carbonyl acceptor, these catalysts provided high yields (over 80%) and excellent stereoselectivities (up to 98% enantiomeric excess, ee). mdpi.com

While not strictly 2-aminoimidazole, the closely related 2-aminobenzimidazole (B67599) derivatives have been extensively studied and demonstrate the potential of this structural class. Chiral trans-cyclohexanediamine-benzimidazole organocatalysts have been shown to promote the conjugate addition of various 1,3-dicarbonyl compounds to nitroolefins with high yields and enantioselectivities. acs.org DFT calculations suggest a bifunctional mechanism where the protonated tertiary amine on the diamine backbone activates the nitroolefin, while the benzimidazole (B57391) unit activates the dicarbonyl nucleophile through hydrogen bonding. acs.org These catalysts have also been successfully applied to the asymmetric α-chlorination of β-ketoesters and 1,3-diketones. mdpi.com

The success of these related structures highlights the utility of the guanidine-like functionality within the 2-aminoimidazole core for activating substrates through hydrogen bonding, a key principle in many organocatalytic transformations. core.ac.ukresearchgate.net

Table 2: Performance of 2-Aminoimidazole-Related Organocatalysts

| Catalyst Type | Reaction | Yield | Enantiomeric Excess (ee) |

| L-proline amide of 2-aminoimidazole | Intermolecular Aldol Reaction | >80% | up to 98% |

| Chiral 2-aminobenzimidazole | Conjugate addition to nitroolefins | High | up to 94% |

| C₂-symmetric bis(2-aminobenzimidazole) | Michael addition to maleimide | 94% | 97% |

| Chiral 2-aminobenzimidazole | α-chlorination of β-ketoester | 95% | 40% |

One of the most impactful applications of 2-aminoimidazole has been in the study of non-enzymatic RNA replication, a central process in many origin of life theories. Activating nucleotides with a suitable leaving group is essential for their template-directed polymerization. For decades, 2-methylimidazole (B133640) (2-MI) was the standard activating group. However, the discovery that using 2-aminoimidazole (2-AI) as the activating group leads to vastly superior reaction kinetics and yields has been a significant advance. acs.orgnih.govnih.gov

Materials Science and Other Emerging Applications

The relevance of 2-aminoimidazole extends deep into prebiotic chemistry and the quest to understand the origin of life. For 2-AI to be considered a key player in a hypothetical "RNA World," a plausible prebiotic synthesis pathway must exist. Research has demonstrated that 2-aminoimidazole can be synthesized under prebiotically plausible conditions from simple precursors like cyanamide (B42294) and glycolaldehyde (B1209225). acs.orgnih.govnih.gov

Significantly, this synthesis shares a common mechanistic pathway with that of 2-aminooxazole (2-AO), another crucial molecule in prebiotic nucleotide synthesis. acs.orgacs.orgnih.gov Both 2-AI and 2-AO can be produced in the same reaction mixture, with the relative yields being dependent on factors like pH and the concentration of ammonium (B1175870) ions. acs.orgnih.gov This suggests a robust chemical network where the precursors for both synthesizing RNA monomers (via 2-AO) and activating them for polymerization (via 2-AI) could have coexisted on the early Earth. rsc.org

Further experiments have shown that when presented with a mixture of 2-aminoimidazole and 2-aminooxazole, glyceraldehyde preferentially reacts with 2-AO to form precursors for pyrimidine (B1678525) ribonucleotides. This selectivity leaves the 2-AI free and available to perform its role as a nucleotide activating agent. acs.orgnih.gov This elegant interplay between closely related molecules provides strong support for a scenario where a continuous reaction network could have produced the necessary components for the emergence of RNA-based life. nih.gov

Quantum Chemical Calculations and DFT Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of 2-aminoimidazole systems. These methods allow for the detailed investigation of reaction pathways and the rationalization of structure-activity relationships at a molecular level.

Mechanism Postulation in Reaction Pathways

DFT calculations have been pivotal in postulating the most probable reaction pathways for the synthesis of various heterocyclic compounds derived from 2-aminoimidazole. For instance, in the reaction of 2-aminoimidazole with N-substituted maleimides or N-arylitaconimides to form imidazo[1,2-a]pyrimidines, DFT calculations at the B3LYP/6-311++G(d,p) level, including solvation effects, helped to determine the most likely course of the interaction. beilstein-journals.org These studies considered different plausible synthetic routes, including the initial involvement of either the endocyclic or exocyclic nitrogen atom of the 2-aminoimidazole ring. beilstein-journals.org The calculations of minimum energy paths (MEPs) provided a theoretical basis to support the experimentally observed product formation. beilstein-journals.org

Similarly, computational analysis has been used to understand the mechanism of formation for other imidazole-containing structures. In the synthesis of 4-aminoimidazoles from α-aminoamides, quantum-chemical calculations were crucial in explaining an unusual N-to-C sulfonyl migration. nih.gov These studies, employing both DFT and second-order Møller–Plesset perturbation theory (MP2), ruled out a seemingly plausible mechanism and instead supported a pathway involving a nih.govnih.gov-sigmatropic rearrangement. nih.gov

The proton transfer reactions of related systems like 2-amino-2-imidazoline have also been studied using DFT and Monte Carlo simulations, considering both direct and water-assisted pathways. nih.gov Such studies provide fundamental insights into the tautomeric equilibria that can influence the reactivity of 2-aminoimidazole in different environments.

Structure-Activity Relationship (SAR) Analysis

Computational methods are increasingly used to perform Structure-Activity Relationship (SAR) analysis, which is crucial for optimizing the biological activity of lead compounds. uni-bonn.denih.gov For 2-aminoimidazole derivatives, computational SAR studies have guided the design of new molecules with enhanced therapeutic potential. nih.govrroij.commdpi.com

In the development of arginase inhibitors, SAR analysis of 2-aminoimidazole amino acids demonstrated that the 2-aminoimidazole moiety can effectively target interactions within the enzyme's active site. nih.gov By systematically modifying the structure, researchers could enhance the binding affinity from a millimolar range for the parent 2-aminoimidazole to a low micromolar range for optimized derivatives. nih.gov

For quinoxaline (B1680401) derivatives containing a 2-aminoimidazole moiety designed as potential anticancer agents, SAR studies combined with molecular docking helped to identify the most potent compounds and suggested them as candidates for further development. researchgate.netnih.gov Similarly, SAR studies of imidazole-coumarin conjugates identified key structural features, such as the presence of a hydrogen atom at the N(1) position of the imidazole and specific substituents on the coumarin (B35378) ring, that are essential for potent anti-hepatitis C virus activity. mdpi.com

Molecular Docking and Binding Mechanism Investigations

Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. jddtonline.inforesearchgate.net This method is widely used to understand binding mechanisms and to screen virtual libraries of compounds for potential biological activity. jddtonline.infoajchem-a.comnih.gov

Enzyme-Inhibitor Complex Analysis

Molecular docking has been extensively applied to study the interactions between 2-aminoimidazole derivatives and their target enzymes. In the case of human arginase I, docking studies, complemented by X-ray crystallography, revealed that while 2-aminoimidazole itself binds in the active site, it does not directly interact with the binuclear manganese cluster. nih.gov However, its derivatives, such as L-2-aminohistidine, can be repositioned to achieve more favorable interactions. nih.govpdbj.org

For newly synthesized imidazo[1,2-a]pyrimidines, molecular docking experiments were performed to investigate their binding mechanisms to the CYP51 enzyme, a target for antifungal agents. beilstein-journals.org The results, when compared with the known drug voriconazole, suggested that these compounds may possess antifungal activity against Candida albicans. beilstein-journals.org

In another study, molecular docking of 2-aminoimidazole-quinoxaline hybrids within the active site of the c-kit protein, a validated anticancer target, provided insights into their potential mechanism of action and supported their candidacy for further optimization. researchgate.netnih.gov

Binding to Biological Targets

The binding of 2-aminoimidazole derivatives to various biological targets has been a subject of numerous computational investigations. For instance, docking studies were used to evaluate the potential of new 2-aminoimidazole-quinoxaline hybrids as anticancer agents by predicting their binding within the c-kit active site. researchgate.netnih.gov The results indicated that these compounds could be promising candidates for developing more potent anticancer drugs. researchgate.netnih.gov

Similarly, the inhibitory potential of newly synthesized imidazoles against SARS-CoV-2 drug targets, including the main protease (Mpro) and spike protein, was investigated using molecular docking. nih.gov The studies revealed that bisimidazole compounds exhibited strong binding affinities, with their aromatic rings and imidazole groups contributing significantly to the interaction. nih.gov

In the context of antibacterial agents, docking studies of 2,4,5-tri-substituted imidazole derivatives against receptors from Staphylococcus aureus, Escherichia coli, and Bacillus subtilis showed favorable binding interactions, suggesting their potential as antibacterial agents. imist.ma

Computational Modeling of Reaction Environments

Computational modeling of reaction environments provides a more realistic simulation of chemical processes by considering the effects of the solvent and other environmental factors. This is particularly important for reactions involving charged or highly polar species like 2-aminoimidazole.

Studies on proton transfer in 2-amino-2-imidazoline have utilized Monte Carlo simulations with free energy perturbation techniques to model the effect of water as a solvent. nih.gov The results indicated that water favors a water-assisted proton transfer mechanism and slows down the direct transfer pathway. nih.gov

In the investigation of the reaction between 2-aminoimidazole and N-substituted maleimides, the polarizable continuum model (PCM) was used to account for solvation effects in the DFT calculations. beilstein-journals.org This approach provides a more accurate description of the reaction energetics in solution.

Furthermore, computational modeling has been used to study the influence of microhydration on the properties of prebiotic molecules like 2-aminoimidazole. researchgate.net By combining molecular dynamics simulations with quantum chemistry calculations, researchers can investigate how water molecules affect the structure, stability, and reactivity of these compounds, which is crucial for understanding their role in the origins of life. researchgate.net

Computational and Theoretical Studies on 2 Aminoimidazole Systems

Simulations of Deep Eutectic Solvents

Computational and theoretical studies, particularly molecular dynamics (MD) simulations, have become instrumental in understanding the behavior of 2-aminoimidazole systems within deep eutectic solvents (DESs). miami.edumdpi.com These simulations provide atomic-level insights into the complex intermolecular interactions that govern the unique properties and reactivity observed in these green solvent systems. miami.edu

Research has demonstrated that DESs, which are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), can significantly influence chemical reactions involving 2-aminoimidazole derivatives. mdpi.com A common DES combination studied for the synthesis of 2-aminoimidazoles is choline (B1196258) chloride (ChCl) as the HBA with hydrogen bond donors like urea (B33335) or glycerol (B35011). researchgate.netmdpi.com

Simulations have been pivotal in elucidating the mechanism by which these solvents facilitate reactions, such as the synthesis of 2-aminoimidazoles from α-chloroketones and guanidine (B92328) derivatives. mdpi.com A key finding from these computational studies is the crucial role of hydrogen bonding catalysis. mdpi.com The components of the DES, like glycerol or urea, are believed to activate both the carbonyl group of the ketone and the guanidine derivative through the formation of an extensive hydrogen bond network. mdpi.com This activation lowers the energy barrier for the cyclodehydration reaction, leading to faster reaction times compared to conventional volatile organic solvents. mdpi.comresearchgate.net

Molecular dynamics simulations help to examine the bulk-phase organization of the solvent and the thermodynamic and transport properties of the DES. miami.edu For instance, studies have investigated how the structure and interactions within a choline chloride and ethylene (B1197577) glycol-based DES are influenced by factors like hydration, using a combination of spectroscopic and computational methods. sciopen.com